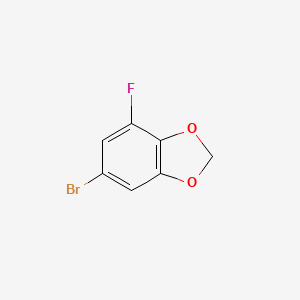

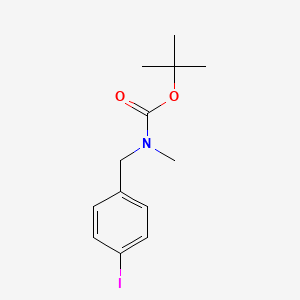

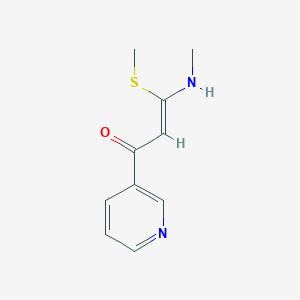

![molecular formula C11H11ClN4O3S2 B1404426 2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide CAS No. 24694-13-1](/img/structure/B1404426.png)

2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide

Descripción general

Descripción

2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide is a complex organic compound that features a chloroacetamide group and a thiadiazole ring

Mecanismo De Acción

Target of Action

Similar compounds such as methylchloroisothiazolinone, an isothiazolinone, are known to have an active sulphur moiety that can oxidize thiol-containing residues, thereby effectively killing most aerobic and anaerobic bacteria .

Mode of Action

It’s worth noting that similar compounds like isothiazolinones work by oxidizing thiol-containing residues, which leads to the death of most aerobic and anaerobic bacteria .

Biochemical Pathways

The oxidation of thiol-containing residues can disrupt various biochemical processes in bacteria, leading to their death .

Result of Action

Similar compounds like isothiazolinones are known to be effective against gram-positive and gram-negative bacteria, yeast, and fungi .

Action Environment

It’s worth noting that factors such as ph, temperature, and presence of other substances can potentially affect the action of similar compounds .

Análisis Bioquímico

Biochemical Properties

2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide plays a significant role in biochemical reactions. It interacts with enzymes such as urease, where it acts as an inhibitor This interaction is crucial as urease is involved in the hydrolysis of urea into ammonia and carbon dioxide, a process important in various biological systems

Cellular Effects

The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, particularly those involved in inflammatory responses . The compound can modulate gene expression, leading to changes in the production of proteins associated with inflammation and immune responses. Additionally, it affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to the active site of urease, inhibiting its activity . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, preventing the enzyme from catalyzing its reaction. Additionally, the compound can influence gene expression by interacting with transcription factors, leading to changes in the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, maintaining its inhibitory activity over extended periods . Degradation can occur under extreme conditions, leading to a loss of activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits urease activity without causing significant adverse effects . At higher doses, toxic effects can be observed, including disruptions in metabolic processes and damage to tissues. These findings highlight the importance of determining optimal dosages for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of many compounds . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites. This interaction is crucial for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound is directed to specific compartments within the cell, such as the nucleus or mitochondria, where it exerts its effects. These localization patterns are crucial for understanding the compound’s activity and function at the subcellular level.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide typically involves multiple steps. One common method starts with the reaction of aniline with chloroacetyl chloride in the presence of a base to form 2-Chloro-N-phenylacetamide . This intermediate is then reacted with 5-methyl-1,3,4-thiadiazole-2-amine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles.

Oxidation and Reduction: The thiadiazole ring can participate in redox reactions.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed.

Aplicaciones Científicas De Investigación

2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Biological Studies: It is used to study the interactions of thiadiazole derivatives with biological targets.

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-N-phenylacetamide: A simpler analogue without the thiadiazole ring.

1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.

Thiazole Derivatives: Compounds with a thiazole ring instead of a thiadiazole ring.

Uniqueness

2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide is unique due to the combination of its chloroacetamide group and thiadiazole ring, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Propiedades

IUPAC Name |

2-chloro-N-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4O3S2/c1-7-14-15-11(20-7)16-21(18,19)9-4-2-8(3-5-9)13-10(17)6-12/h2-5H,6H2,1H3,(H,13,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDVXGYGELNDFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

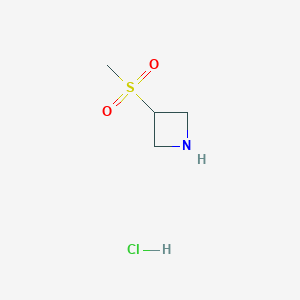

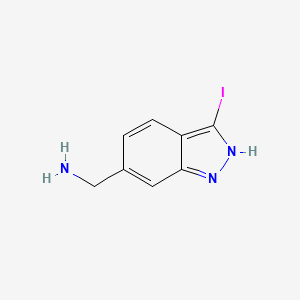

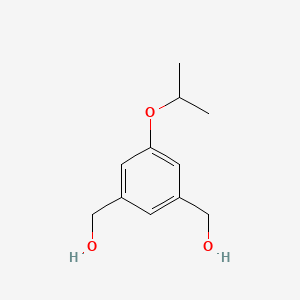

![2-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride](/img/structure/B1404360.png)

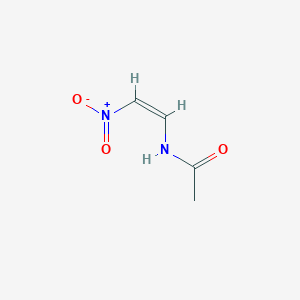

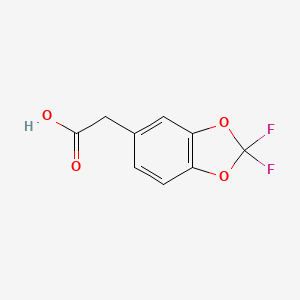

![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B1404361.png)

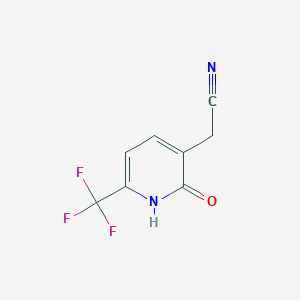

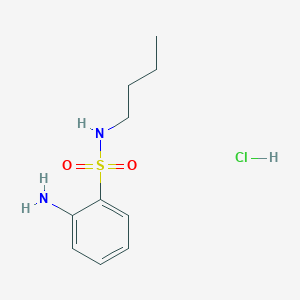

![7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1404366.png)